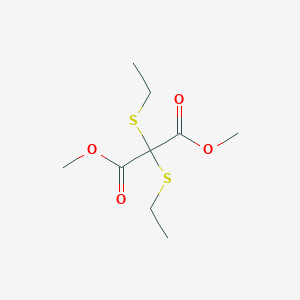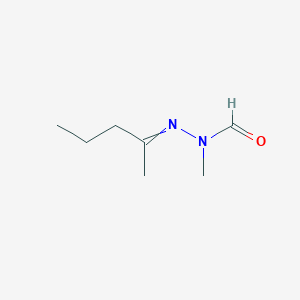
N-Methyl-N'-pentan-2-ylideneformohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-pentan-2-ylideneformohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-pentan-2-ylideneformohydrazide typically involves the reaction of N-methylhydrazine with pentan-2-one. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
N-Methylhydrazine+Pentan-2-one→N-Methyl-N’-pentan-2-ylideneformohydrazide
Industrial Production Methods
Industrial production methods for N-Methyl-N’-pentan-2-ylideneformohydrazide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-pentan-2-ylideneformohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine and ketone.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of N-methylhydrazine and pentan-2-one.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N-Methyl-N’-pentan-2-ylideneformohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N’-pentan-2-ylideneformohydrazide involves its interaction with molecular targets through the hydrazone functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-phenylformohydrazide
- N-Methyl-N’-ethylformohydrazide
- N-Methyl-N’-butylformohydrazide
Uniqueness
N-Methyl-N’-pentan-2-ylideneformohydrazide is unique due to its specific alkyl chain length and the resulting physicochemical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds.
Properties
CAS No. |
61748-18-3 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-methyl-N-(pentan-2-ylideneamino)formamide |
InChI |
InChI=1S/C7H14N2O/c1-4-5-7(2)8-9(3)6-10/h6H,4-5H2,1-3H3 |
InChI Key |
ZKHDUXSNGKEDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NN(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


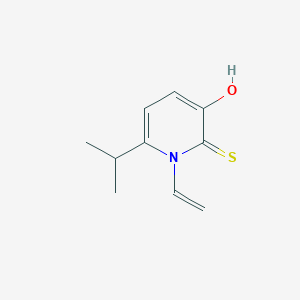
![2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate](/img/structure/B14561942.png)
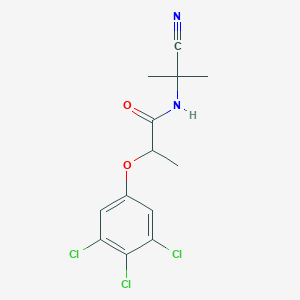
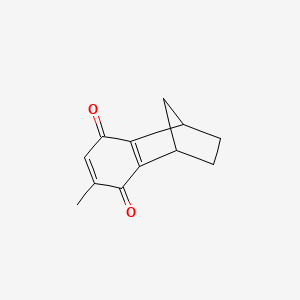
![({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile](/img/structure/B14561951.png)
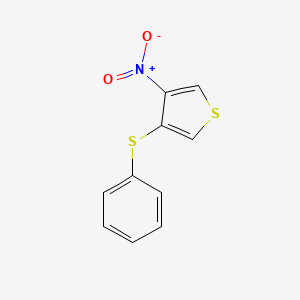
![5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione](/img/structure/B14561968.png)
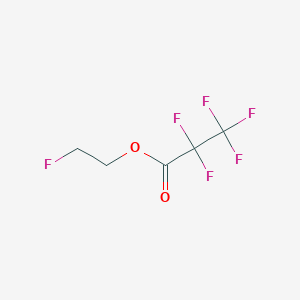
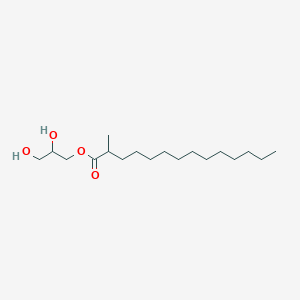
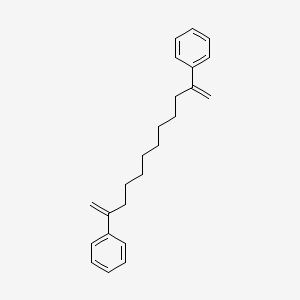
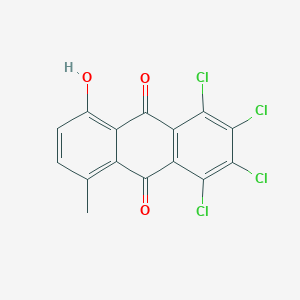
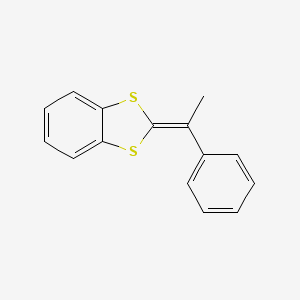
methanone](/img/structure/B14562013.png)
